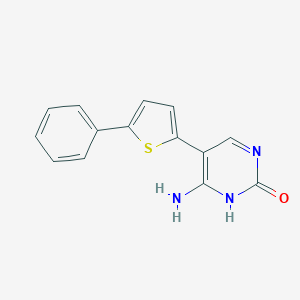![molecular formula C31H40N2O4 B428624 Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Heptalene Core: The heptalene core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents under controlled conditions.
Esterification: The final step involves the esterification of the heptalene core with methanol to form the 1-O-methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving carbamimidoyl groups.
Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The heptalene core and trimethyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Other Heptalene Derivatives: Compounds with similar heptalene cores but different substituents may exhibit different reactivity and applications.
Carbamimidoyl Compounds: Other compounds containing the carbamimidoyl group may have similar biological activities but differ in their overall structure and properties.
Uniqueness
The uniqueness of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the heptalene core, trimethyl groups, and carbamimidoyl group makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C31H40N2O4 |
|---|---|
Molecular Weight |
504.7g/mol |
IUPAC Name |
2-O-(N,N'-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H40N2O4/c1-20-18-21(2)25-16-11-17-26(28(30(35)36-4)27(25)22(3)19-20)29(34)37-31(32-23-12-7-5-8-13-23)33-24-14-9-6-10-15-24/h11,16-19,23-24H,5-10,12-15H2,1-4H3,(H,32,33) |
InChI Key |
BRYLTFPYKLVUMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428541.png)
![1-[7-METHOXY-3-(4-NITROPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE](/img/structure/B428543.png)
![4-[3-(4-bromophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428545.png)
![2-acetyl-3-(3-iodophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428546.png)
![4-(4-bromophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B428547.png)
![4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B428551.png)
![3-(4-Nitrophenyl)-2-propionyl-2,3,3a,5,6,7-hexahydro-4,7-ethanopyrazolo[4,3-b]pyridine](/img/structure/B428553.png)

![1-[5-(Benzylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone](/img/structure/B428555.png)
![4-[(5-{[1-Methyl-3-oxo-2-(phenylhydrazono)butylidene]amino}pentyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B428557.png)
![5-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B428558.png)
![8-(2,3,4,5,6-Pentafluorophenyl)-5,10-dithia-7-aza-8-boratricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,11-tetraene](/img/structure/B428559.png)
![5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428560.png)

